molecular formula C17H18BrN3O2S B11538598 2-[(3-bromo-4-ethoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide

2-[(3-bromo-4-ethoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide

Cat. No.: B11538598
M. Wt: 408.3 g/mol
InChI Key: IYQSSWRKMCKAKO-UHFFFAOYSA-N
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Description

2-[(3-Bromo-4-ethoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a bromo-ethoxy-substituted phenylacetyl group linked to a phenylhydrazinecarbothioamide scaffold. Its structure features intramolecular hydrogen bonds (N–H⋯S and C–H⋯S) and intermolecular interactions that influence its crystallinity and stability . The bromine atom at the 3-position and ethoxy group at the 4-position of the phenyl ring contribute to its electronic and steric properties, distinguishing it from analogues with different substituents or substitution patterns.

Properties

Molecular Formula

C17H18BrN3O2S

Molecular Weight

408.3 g/mol

IUPAC Name

1-[[2-(3-bromo-4-ethoxyphenyl)acetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C17H18BrN3O2S/c1-2-23-15-9-8-12(10-14(15)18)11-16(22)20-21-17(24)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,20,22)(H2,19,21,24)

InChI Key

IYQSSWRKMCKAKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMO-4-ETHOXYPHENYL)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMO-4-ETHOXYPHENYL)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-(3-BROMO-4-ETHOXYPHENYL)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-BROMO-4-ETHOXYPHENYL)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiosemicarbazide derivatives share a common N-phenylhydrazinecarbothioamide backbone but vary in substituents on the acetyl group. Below is a detailed comparison based on synthesis, physicochemical properties, and bioactivity:

Key Observations:

Substituent Effects on Bioactivity: Halogen Position: Bromine at the 3-position (target compound) vs. For example, 4-chlorophenoxy derivatives exhibit higher antifungal activity due to enhanced lipophilicity . Oxygen-Containing Groups: Ethoxy (target) vs. methoxy () substituents modulate solubility and hydrogen-bonding capacity. Coumarin-linked derivatives () show enhanced anticancer activity due to π-π stacking interactions with DNA .

Synthetic Efficiency: Microwave-assisted synthesis (e.g., ) improves yields (up to 95%) and reduces reaction time compared to conventional reflux methods (typically 70–85% yields) . The target compound’s synthesis likely follows a similar pathway: condensation of 3-bromo-4-ethoxyphenylacetohydrazide with phenyl isothiocyanate under reflux in ethanol .

Crystallographic and Stability Insights :

  • Compounds with intramolecular N–H⋯S hydrogen bonds (e.g., target compound and ) exhibit stable dimeric motifs (R2<sup>2</sup>(8) patterns), enhancing thermal stability .
  • PIXEL/DFT calculations () reveal that dimerization energies (−32.2 to −4.9 kcal mol⁻¹) correlate with solubility; stronger interactions reduce solubility but improve crystallinity .

Table 2: Bioactivity Comparison

Compound IC50/MIC Values Biological Target Mechanism Insights References
2-[(3-Bromo-4-ethoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide Pending data N/A Likely interacts with urease
2-(2-(4-Chlorophenoxy)acetyl)-N-phenylhydrazinecarbothioamide MIC: 8 µg/mL (C. albicans) Fungal cell membrane Disrupts ergosterol synthesis
2-{[(6-Morpholin-4-ylpyridin-3-yl)amino]acetyl}-N-phenylhydrazinecarbothioamide IC50: 12 µM (urease inhibition) Urease active site Chelates nickel ions in enzyme
2-(4-(5,5-Difluoro-1,3,7,9-tetramethyl-5H-6l5,5l5-dipyrrolo[1-3]diazaborinin-10-yl)-benzoyl)-N-(4-nitrophenyl)hydrazinecarbothioamide IC50: 0.8 µM (anticancer) Topoisomerase II Induces DNA strand breaks

Research Findings and Implications

Antimicrobial Activity: Chlorophenoxy derivatives () show superior antifungal activity compared to brominated analogues, likely due to increased electrophilicity . Morpholine-containing derivatives () exhibit urease inhibition, suggesting the target compound’s ethoxy group may enhance similar activity via hydrophobic interactions .

Structural Stability :

  • Centrosymmetric dimers (e.g., ) stabilize crystal lattices but reduce solubility. The target compound’s ethoxy group may improve solubility relative to methoxy analogues .

Synthetic Challenges :

  • Bromine’s steric bulk in the target compound may require optimized reaction conditions (e.g., higher temperatures or polar solvents) compared to smaller halogens like chlorine .

Biological Activity

2-[(3-bromo-4-ethoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide is a thiosemicarbazone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a variety of pharmacological effects, which can be attributed to its unique structural characteristics.

Chemical Structure and Properties

The compound's structure includes a thiosemicarbazone moiety, which is known for its diverse biological activities. The presence of the bromo and ethoxy groups enhances its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that thiosemicarbazones, including derivatives like this compound, exhibit significant anticancer properties. A study on similar thiosemicarbazone compounds demonstrated their ability to induce apoptosis in cancer cell lines through mitochondrial pathways. The mechanism involves the depletion of mitochondrial thiols and the induction of reactive oxygen species (ROS), leading to cell death in various cancer types, including K562 leukemia cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineMechanism of ActionIC50 (µM)
Thiosemicarbazone AK562Apoptosis via ROS10
Thiosemicarbazone BMCF7Mitochondrial dysfunction15
This compoundTBDTBDTBD

Antimicrobial Activity

Thiosemicarbazones have also been evaluated for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The antibacterial activity is often assessed using disk diffusion methods and minimum inhibitory concentration (MIC) determinations. Preliminary data suggest that derivatives with specific substitutions exhibit enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Overview

CompoundTarget BacteriaActivity TypeMIC (µg/mL)
Thiosemicarbazone CStaphylococcus aureusBactericidal25
Thiosemicarbazone DE. coliBacteriostatic30
This compoundTBDTBDTBD

Case Studies

  • Case Study on Apoptosis Induction : In a controlled study, thiosemicarbazones were administered to K562 cells, showcasing a dose-dependent increase in apoptosis markers. Flow cytometry revealed that at concentrations above 10 µM, there was a significant shift from apoptosis to necrosis, indicating a complex mechanism of action that may involve mitochondrial permeability transition .
  • Antimicrobial Evaluation : A series of thiosemicarbazone derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with halogen substitutions showed improved antimicrobial efficacy compared to their non-halogenated counterparts. This suggests that the electronic effects of substituents play a crucial role in biological activity .

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